molecular formula C11H17N3O2 B1491962 1-(3-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol CAS No. 2097956-24-4

1-(3-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol

Cat. No.: B1491962
CAS No.: 2097956-24-4
M. Wt: 223.27 g/mol
InChI Key: HFNYSCYXEBKYEM-UHFFFAOYSA-N
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Description

1-(3-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol is a heterocyclic organic compound featuring a pyrrolidine core substituted with an ethoxy group at position 4 and a hydroxyl group at position 2. The molecule is further functionalized with a 3-aminopyridine moiety attached to the nitrogen of the pyrrolidine ring.

Key structural attributes include:

  • Pyrrolidine backbone: Provides conformational rigidity and influences solubility.
  • Ethoxy group: Enhances lipophilicity and metabolic stability.
  • 3-Aminopyridine substituent: Introduces hydrogen-bonding capabilities and aromatic π-π interactions, critical for target binding.

Properties

IUPAC Name

1-(3-aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-16-10-7-14(6-9(10)15)11-8(12)4-3-5-13-11/h3-5,9-10,15H,2,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNYSCYXEBKYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

The compound is characterized by the following chemical formula:

PropertyValue
Molecular FormulaC11_{11}H15_{15}N3_{3}O
CAS Number2097956-24-4
Molecular Weight205.25 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of pyrrolidine derivatives followed by the introduction of the aminopyridine moiety.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:

  • Antifibrotic Activity : Studies have shown that related compounds can inhibit collagen synthesis, suggesting potential use in treating fibrosis-related conditions. For example, compounds with similar structures demonstrated IC50_{50} values around 45 μM in inhibiting collagen production in vitro .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, specifically in models of neurodegenerative diseases. They may act by modulating neurotransmitter systems and reducing oxidative stress.
  • Anticancer Potential : Preliminary studies suggest that this compound may interfere with cancer cell proliferation pathways, although detailed mechanisms remain to be elucidated.

Case Studies

  • Anti-Fibrosis Activity : A study evaluating the anti-fibrotic effects of pyridine derivatives found that specific analogs effectively inhibited collagen deposition in hepatic stellate cells (HSC-T6). The treatment with these compounds resulted in a significant reduction in collagen type I alpha 1 (COL1A1) protein expression, indicating their potential as therapeutic agents for liver fibrosis .
  • Neuroprotection in Animal Models : In vivo studies using animal models of Alzheimer's disease revealed that certain pyridine derivatives could enhance cognitive function and reduce amyloid plaque formation, suggesting a protective role against neurodegeneration.

Data Table of Biological Activities

Activity TypeObserved EffectIC50_{50} ValueReference
Anti-FibroticInhibition of collagen synthesis45 μM
NeuroprotectiveReduction of oxidative stressNot specifiedOngoing studies
AnticancerInhibition of cell proliferationNot specifiedPreliminary findings

Comparison with Similar Compounds

Positional Isomer: 1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol

CAS No.: 2098132-61-5 Molecular Formula: C₁₁H₁₇N₃O₂ Molecular Weight: 223.27 g/mol

Parameter 1-(3-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol 1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol
Aminopyridine Position 3-Amino at pyridine position 2 5-Amino at pyridine position 2
Solubility Not reported Sample solution at 10 mM (in DMSO or similar)
Research Use Presumed enzyme or receptor targeting Labeled for research use only (non-human)

Key Insight: The positional isomerism of the amino group on the pyridine ring alters electronic distribution and steric interactions.

Pyrrolidine Derivatives with Aromatic Substitutions

Compound 1a/1b : 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole

Parameter This compound Compound 1a/1b
Core Structure Pyrrolidine with ethoxy/hydroxyl Pyrrolidine linked to phenylethyl and oxadiazole
Functional Groups Ethoxy, hydroxyl, aminopyridine Phenylethyl, oxadiazole, pyridyl
Biological Relevance Undisclosed (structural inference) Antiviral profiling (implied by SAR study)

Key Insight : The ethoxy group in the target compound may confer better metabolic stability compared to the phenylethyl group in 1a/1b, which could increase cytotoxicity risks .

Pyrimidine-Based Analogs

1-(Pyrimidin-4-yl)pyrrolidin-3-ol CAS No.: 1341051-28-2

Parameter This compound 1-(Pyrimidin-4-yl)pyrrolidin-3-ol
Heterocycle Pyridine (6-membered, 1 N) Pyrimidine (6-membered, 2 N)
Electronic Effects Moderate electron deficiency High electron deficiency
Binding Interactions NH₂ group enables H-bonding Pyrimidine N atoms enhance π-stacking

Simplified Parent Compound: 2-Aminopyridin-3-ol

CAS No.: 16867-03-1 Molecular Formula: C₅H₆N₂O Molecular Weight: 110.1 g/mol

Parameter This compound 2-Aminopyridin-3-ol
Complexity High (pyrrolidine + ethoxy + aminopyridine) Low (monocyclic aminopyridine)
Solubility Likely moderate (ethoxy enhances lipophilicity) High (polar hydroxyl group)
Safety Profile Not reported Toxic (requires protective handling)

Key Insight: The pyrrolidine-ethoxy extension in the target compound likely reduces acute toxicity compared to the simpler 2-aminopyridin-3-ol, which is classified as hazardous .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol
Reactant of Route 2
1-(3-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol

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